3-Bromoimidazo[1,2-a]pyridin-7-amine
Overview
Description
3-Bromoimidazo[1,2-a]pyridin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridin-7-amine belongs, have significant biological and therapeutic value . They serve as pharmacophores for many molecules with varied medicinal applications .
Mode of Action
The synthesis of this compound involves a one-pot tandem cyclization/bromination process . This process is promoted by the further bromination, and no base is needed .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridines can have varied medicinal applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
The versatile this compound could be further transferred to other skeletons , suggesting it may have diverse effects at the molecular and cellular level.
Action Environment
The reaction conditions for its synthesis are mild and metal-free , which may suggest some level of environmental stability.
Biochemical Analysis
Biochemical Properties
3-Bromoimidazo[1,2-a]pyridin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular functions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of certain genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect metabolic pathways by interacting with enzymes involved in metabolic processes, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, thereby blocking their activity and preventing downstream signaling events . This inhibition can result in changes in gene expression, as the signaling pathways that regulate transcription factors are affected. Additionally, this compound can induce conformational changes in proteins, altering their function and stability .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant. Prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, potentially resulting in altered cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to disrupt critical cellular processes and signaling pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the activity of enzymes involved in lipid metabolism, thereby influencing lipid synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-a]pyridin-7-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, the compound can be obtained via one-pot tandem cyclization/bromination in ethyl acetate when tert-butyl hydroperoxide (TBHP) is used as an oxidant . Another method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with active electrophiles such as ethyl bromoacetate or bromoacetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis typically involves optimizing the reaction conditions mentioned above to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-a]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: TBHP is commonly used as an oxidant in the synthesis of this compound.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: This family includes compounds like imidazo[1,2-a]pyridine itself, which shares a similar core structure but lacks the bromine atom.
3-Substituted Imidazo[1,2-a]pyridines: These compounds have various substituents at the 3-position, such as alkyl or aryl groups.
Uniqueness: 3-Bromoimidazo[1,2-a]pyridin-7-amine is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of more complex molecules with potential biological activities .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWLVPZAQJCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676667 | |
Record name | 3-Bromoimidazo[1,2-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-46-9 | |
Record name | 3-Bromoimidazo[1,2-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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